Methyl 5-bromo-2-cyano-3-formylbenzoate
Overview
Description
Methyl 5-bromo-2-cyano-3-formylbenzoate is an organic compound with the molecular formula C10H6BrNO3. It is a derivative of benzoic acid and is characterized by the presence of bromine, cyano, and formyl functional groups. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-cyano-3-formylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 2-cyano-3-formylbenzoate using bromine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-cyano-3-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano and formyl groups can be reduced to amines and alcohols, respectively.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of amines and alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 5-bromo-2-cyano-3-formylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-cyano-3-formylbenzoate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the cyano and formyl groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to act as an intermediate in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but with a methoxy group instead of a cyano group.
Methyl 5-bromo-2-formylbenzoate: Lacks the cyano group present in methyl 5-bromo-2-cyano-3-formylbenzoate.
Uniqueness
This compound is unique due to the presence of both cyano and formyl groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 5-bromo-2-cyano-3-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)8-3-7(11)2-6(5-13)9(8)4-12/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYIFQKDQCQPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1C#N)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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